molecular formula C17H22N2O3S B3722418 2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone

2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone

Cat. No. B3722418
M. Wt: 334.4 g/mol
InChI Key: HNMGLNIBYPHVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential in cancer therapy due to its ability to selectively inhibit glutaminase activity in cancer cells, which are known to rely heavily on glutamine metabolism for their growth and survival.

Mechanism of Action

2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone works by binding to the active site of glutaminase, which prevents the enzyme from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the availability of glutamate, which is essential for the growth and survival of cancer cells. 2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone has been shown to be highly selective for cancer cells, as normal cells are able to compensate for the decrease in glutamate production.
Biochemical and Physiological Effects
2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone has been shown to have several biochemical and physiological effects, including a decrease in glutamine metabolism, a reduction in cancer cell growth and proliferation, and an increase in apoptosis (programmed cell death) in cancer cells. 2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. Additionally, 2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone has been shown to be highly effective in reducing tumor growth and proliferation in preclinical studies. However, one of the limitations of 2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone, including the development of more potent and selective glutaminase inhibitors, the investigation of the mechanisms underlying the selectivity of 2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone for cancer cells, and the development of new therapeutic strategies that combine 2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone with other cancer therapies. Additionally, further studies are needed to better understand the potential side effects and toxicity of 2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone in vivo.

Scientific Research Applications

2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential in cancer therapy, particularly in the treatment of solid tumors such as breast, lung, and pancreatic cancer. Studies have shown that 2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone can selectively inhibit glutaminase activity in cancer cells, leading to a decrease in glutamine metabolism and a reduction in cancer cell growth and proliferation.

properties

IUPAC Name

2-[2-(4-butan-2-yloxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-4-13(3)22-15-7-5-14(6-8-15)21-9-10-23-17-18-12(2)11-16(20)19-17/h5-8,11,13H,4,9-10H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMGLNIBYPHVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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